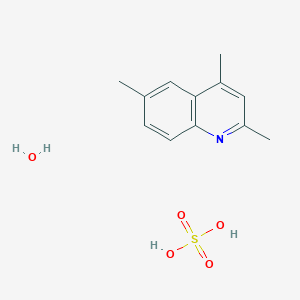

2,4,6-Trimethylquinoline sulfate hydrate

Description

Properties

IUPAC Name |

sulfuric acid;2,4,6-trimethylquinoline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.H2O4S.H2O/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12;1-5(2,3)4;/h4-7H,1-3H3;(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYIXPZWAGXBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)C.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-29-2 | |

| Record name | 2,4,6-TRIMETHYLQUINOLINE SULFATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,4,6-Trimethylquinoline sulfate hydrate is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the quinoline family, characterized by a fused ring structure comprising a benzene and a pyridine ring. Its molecular formula is with a molecular weight of approximately 171.24 g/mol. The presence of three methyl groups at the 2, 4, and 6 positions significantly influences its chemical properties and biological interactions.

Table 1: Comparison of Quinoline Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Quinoline | Basic structure without methyl substitutions | |

| 2-Methylquinoline | Contains one methyl group at position 2 | |

| 4-Methylquinoline | Contains one methyl group at position 4 | |

| 2,4,6-Trimethylquinoline | Three methyl groups enhancing lipophilicity |

Antimicrobial Properties

Research has indicated that 2,4,6-trimethylquinoline exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of this compound have been tested against Gram-positive bacteria with promising results.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of 2,4,6-trimethylquinoline is believed to be mediated through its interaction with various biological targets:

- Enzyme Inhibition : It may bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Binding : The compound could interact with cellular receptors, influencing signal transduction processes.

Study on Antimicrobial Activity

A study published in Phytomedicine evaluated the antimicrobial efficacy of 2,4,6-trimethylquinoline against several bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL against tested Gram-positive bacteria .

Study on Anticancer Properties

Another significant study focused on the anticancer effects of 2,4,6-trimethylquinoline on human breast cancer cells (MCF-7). The study reported that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry

TMQSH has shown promise in various biological activities:

- Antimicrobial Activity : Studies indicate that TMQSH exhibits significant antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Research has explored the efficacy of TMQSH as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage.

Electrochemical Applications

TMQSH has been investigated for its electrochemical properties:

- Electrochemical Sensors : The compound's ability to undergo two-electron reduction processes makes it suitable for use in electrochemical sensors. Studies have demonstrated its potential in detecting various analytes through voltammetric methods.

- Corrosion Inhibition : TMQSH has been evaluated as a corrosion inhibitor in metal surfaces, particularly in oil and gas applications. Its film-forming ability helps protect metals from corrosive environments.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial activity of TMQSH against Staphylococcus aureus and Escherichia coli. The results indicated that TMQSH exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, demonstrating its potential as a therapeutic agent.

Case Study 2: Electrochemical Properties

In another investigation published in the Journal of Electrochemistry, researchers explored the electrochemical behavior of TMQSH in various solvents. The study revealed that TMQSH could effectively reduce nitro compounds in an aqueous medium, highlighting its application in environmental monitoring.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against S. aureus and E. coli |

| Anticancer agent | Induces apoptosis in cancer cells | |

| Electrochemistry | Sensor development | Suitable for detecting analytes via voltammetry |

| Corrosion inhibition | Protects metal surfaces in corrosive environments |

Comparison with Similar Compounds

Key Compounds:

6-Quinolinesulfonic Acid Hydrate (CAS 1437794-84-7)

Quinidine Sulfate Hydrate

Quinine Sulfate Hydrate

Research Findings :

- Sulfonic acid groups (e.g., in 6-quinolinesulfonic acid hydrate) increase aqueous solubility, making them suitable for reactions in polar media .

- Quinidine sulfate hydrate’s bioactivity stems from its stereochemical configuration, unlike the simpler synthetic quinoline derivatives .

Metal Sulfate Hydrates

Key Compounds:

Zinc Sulfate Hydrate (ZnSO₄·xH₂O)

Cadmium Sulfate Hydrate (CdSO₄·xH₂O)

Chromium(III) Sulfate Hydrate (Cr₂(SO₄)₃·xH₂O)

Research Findings :

- Metal sulfates dissociate into ions in solution (e.g., Zn²⁺ in agriculture ), whereas this compound releases organic cations, limiting ionic interactions.

- Cadmium sulfate’s high toxicity contrasts with the organic compound’s likely lower environmental risk .

Other Heterocyclic Sulfate Hydrates

Key Compounds:

4,5,6-Triaminopyrimidine Sulfate Hydrate

2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic Acid Hydrate

Research Findings :

- Amino groups in 4,5,6-triaminopyrimidine sulfate hydrate enable participation in condensation reactions, unlike the methylated quinoline derivative .

- The carbonyl group in 2-oxo-3,4-dihydroquinoline sulfonate increases acidity, favoring use in pH-sensitive syntheses .

Preparation Methods

Sulfation and Crystallization Process

The primary preparation route involves the reaction of 2,4,6-trimethylquinoline with concentrated sulfuric acid in the presence of an ethanol solvent to form the sulfate salt, which crystallizes out of the reaction mixture.

- Raw Materials : Crude 2,4,6-trimethylquinoline (purity 50–70% after primary distillation), concentrated sulfuric acid, and industrial ethanol (95%).

-

- Add 2,4,6-trimethylquinoline, concentrated sulfuric acid, and industrial ethanol into a reactor.

- Stir the mixture at controlled temperatures (~40 °C) to promote sulfonation and crystallization.

- Crystals of 2,4,6-trimethylquinoline sulfate hydrate form during the reaction.

- Filter or suction filter the crystals.

- Wash crystals at high temperature with industrial ethanol to remove impurities.

- Recrystallize using water as the main solvent and industrial ethanol as a dispersing agent to enhance purity.

-

- Temperature control is critical due to exothermic sulfonation.

- Reaction temperature maintained around 40 °C during sulfonation.

- Washing and recrystallization involve heating ethanol to boiling and controlled cooling.

- Recrystallization improves purity from 97–98% to over 99%.

| Step | Conditions | Purpose | Resulting Purity (%) |

|---|---|---|---|

| Sulfation and crystallization | 40 °C, stirring in ethanol and sulfuric acid | Formation of sulfate salt crystals | 97–98 |

| High-temperature washing | Boiling ethanol, reflux, stirring | Remove impurities from crystals | Improved purity |

| Recrystallization | Water + industrial ethanol, reflux, cooling | Further purification | >99 |

Alkaline Hydrolysis and Separation

After crystallization, the sulfate salt can be dissolved in water and treated with sodium hydroxide to neutralize and recover the free base or desired hydrate form.

-

- Dissolve 2,4,6-trimethylquinoline sulfate in water.

- Add solid sodium hydroxide gradually under stirring.

- Maintain reaction temperature between 45–60 °C.

- Monitor pH until it reaches 8–9, then continue stirring for 30 minutes.

- Allow phase separation; the bottom aqueous layer contains sodium sulfate, and the upper layer contains the hydrated product.

- Separate the layers to isolate the product.

Notes :

- The reaction is exothermic; temperature control is necessary.

- Proper pH control ensures complete neutralization.

- Sodium sulfate byproduct can be filtered and industrial alcohol recovered from filtrate by distillation.

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | 45–60 °C | Control exothermic reaction |

| pH | 8–9 | Ensure complete neutralization |

| Stirring time after pH | 30 minutes | Complete reaction |

| Phase separation time | 15 minutes | Allow separation of layers |

Solvent Selection and Recycling

- The use of industrial ethanol (95%) instead of absolute ethanol is preferred for cost-effectiveness and recyclability.

- Ethanol acts both as a solvent and dispersing agent, facilitating crystal formation and impurity removal.

- After filtration, ethanol can be recovered by rectification for reuse.

- Water is used as the main solvent in recrystallization, with ethanol as a secondary solvent to optimize crystal lattice formation.

Reaction and Purification Summary Table

| Preparation Stage | Solvent(s) Used | Temperature (°C) | Key Notes | Purity Achieved (%) |

|---|---|---|---|---|

| Sulfation & crystallization | Industrial ethanol + sulfuric acid | ~40 | Controlled stirring, exothermic reaction | 97–98 |

| High-temperature washing | Industrial ethanol | Boiling (~75) | Reflux and stirring to remove impurities | Improves purity |

| Recrystallization | Water + industrial ethanol | Boiling and cooling | Secondary solvent to improve crystal quality | >99 |

| Alkaline hydrolysis | Water + NaOH | 45–60 | pH control, phase separation | Product isolation |

Research Findings and Industrial Implications

- The method described in patent CN102372667A demonstrates a scalable and economically viable process for producing high-purity this compound with yields maintaining recovery rates close to the initial crude feedstock concentration.

- The use of industrial ethanol reduces solvent costs and environmental impact due to recyclability.

- Temperature and pH control are critical to maximize yield and purity.

- Byproducts such as sodium sulfate can be separated and managed to minimize waste.

- The process balances efficient reaction kinetics with crystal quality control, essential for industrial applications.

Additional Notes on Related Synthesis

While the focus here is on the sulfate hydrate preparation, the precursor 2,4,6-trimethylquinoline is typically synthesized via condensation reactions involving precursors like 3-penten-2-one and p-toluidine under catalytic conditions, as documented in synthetic literature. However, these synthesis routes are outside the scope of sulfate hydrate preparation but are relevant for understanding raw material sourcing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.